molecular formula C10H5Cl2N3 B12883159 4-(3,5-Dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile CAS No. 87388-70-3

4-(3,5-Dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile

Cat. No.: B12883159
CAS No.: 87388-70-3
M. Wt: 238.07 g/mol
InChI Key: RLMTYRLLANELOS-UHFFFAOYSA-N
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Description

4-(3,5-Dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile is a chemical compound that features a pyrrole ring substituted with a 3,5-dichloropyridin-2-yl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile typically involves the reaction of 3,5-dichloropyridine with a suitable pyrrole derivative under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3,5-dichloropyridine is reacted with a pyrrole boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3,5-Dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-Dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The pyrrole and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile is unique due to its combination of a pyrrole ring with a 3,5-dichloropyridin-2-yl group and a cyano group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

87388-70-3

Molecular Formula

C10H5Cl2N3

Molecular Weight

238.07 g/mol

IUPAC Name

4-(3,5-dichloropyridin-2-yl)-1H-pyrrole-3-carbonitrile

InChI

InChI=1S/C10H5Cl2N3/c11-7-1-9(12)10(15-4-7)8-5-14-3-6(8)2-13/h1,3-5,14H

InChI Key

RLMTYRLLANELOS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=CNC=C2C#N)Cl

Origin of Product

United States

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